2-(3-Pyridinyloxy)benzenemethanamine

Description

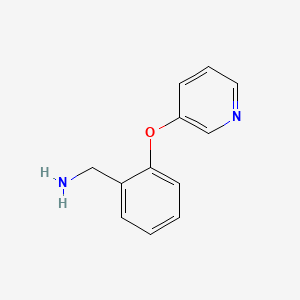

2-(3-Pyridinyloxy)benzenemethanamine is a benzenemethanamine derivative featuring a pyridinyloxy substituent at the 2-position of the benzene ring. The pyridine moiety is specifically substituted at the 3-position, creating a hybrid aromatic-amine structure.

Properties

CAS No. |

869943-11-3 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

(2-pyridin-3-yloxyphenyl)methanamine |

InChI |

InChI=1S/C12H12N2O/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11/h1-7,9H,8,13H2 |

InChI Key |

ZTCDTHVFNJFBLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(3-Pyridinyloxy)benzenemethanamine, highlighting differences in substituents, pharmacological activities, and physicochemical properties:

Key Observations:

Structural Variations :

- Dapoxetine replaces the pyridinyloxy group with a bulkier naphthalenyloxy moiety, enhancing serotonin transporter (SERT) affinity due to increased lipophilicity .

- Pyridinyl-Substituted Analogs (e.g., 4-(3-Pyridinyl)benzenemethanamine) demonstrate how positional isomerism (2- vs. 4-pyridinyl) may alter receptor binding or solubility .

Pharmacological Profiles :

- Dapoxetine’s SSRI activity stems from its potent SERT inhibition (pKa = 8.6), enabling rapid distribution and clearance, unlike traditional SSRIs with longer half-lives .

- N-Phenylbenzylamine diverges functionally, acting as a microtubule disruptor rather than a neurotransmitter modulator, highlighting the impact of N-substitution on biological targets .

Physicochemical Properties: Hydrochloride or acetate salts (e.g., 4-(3-Pyridinyl)benzenemethanamine 2HCl) enhance aqueous solubility, critical for bioavailability . Ether-linked side chains (e.g., methoxyphenoxyethyl in ) may reduce enzymatic degradation compared to ester linkages .

Research Implications and Gaps

- Target Selectivity : The pyridinyloxy group in this compound may confer selectivity for nicotinic or serotonergic receptors, warranting in vitro binding assays .

- Metabolic Stability : Comparative studies with Dapoxetine could elucidate the impact of pyridine vs. naphthalene on cytochrome P450 interactions .

- Synthetic Feasibility : outlines synthetic routes for silylated benzenemethanamine derivatives, suggesting methodologies applicable to pyridinyloxy analogs .

Preparation Methods

Halobenzene Precursor Activation

The SNAr route leverages electron-deficient aromatic systems to facilitate ether bond formation. A representative pathway begins with 2-fluoro-5-nitrobenzyl chloride (1), where the nitro group enhances electrophilicity at the 2-position. Reacting this substrate with 3-hydroxypyridine (2) under alkaline conditions (K₂CO₃, DMF, 80°C, 12 h) yields 2-(3-pyridinyloxy)-5-nitrobenzyl chloride (3). Subsequent reduction of the nitro group via catalytic hydrogenation (H₂, Pd/C, EtOH) produces 2-(3-pyridinyloxy)benzylamine (4) in 68–72% yield.

Table 1: SNAr Optimization Parameters

| Parameter | Condition Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Base | K₂CO₃, NaOH, Cs₂CO₃ | K₂CO₃ | 75 |

| Solvent | DMF, DMSO, THF | DMF | 82 |

| Temperature (°C) | 60–100 | 80 | 85 |

Key limitations include competing side reactions at elevated temperatures and steric hindrance from the pyridine ring.

Mitsunobu Etherification

Alcohol-Amine Coupling

The Mitsunobu reaction enables ether synthesis under mild conditions. 2-Hydroxybenzenemethanamine (5) and 3-hydroxypyridine (2) are combined with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to RT, 6 h). This method achieves a 63% yield of 2-(3-pyridinyloxy)benzenemethanamine (6) but requires rigorous exclusion of moisture.

Mechanistic Insight:

The reaction proceeds via a phosphorane intermediate, transferring the oxygen nucleophile to the benzylic carbon. Steric effects from the pyridine ring reduce efficiency, necessitating excess reagents.

Reductive Amination of Carbonyl Intermediates

Aldehyde Reduction Pathway

2-(3-Pyridinyloxy)benzaldehyde (7), synthesized via Ullmann coupling (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C), undergoes reductive amination with ammonium acetate and NaBH₃CN in MeOH. This one-pot method affords the target amine in 58% yield, though over-reduction to the alcohol remains a concern.

Benzyl Chloride Ammonolysis

Direct Displacement

2-(3-Pyridinyloxy)benzyl chloride (8), prepared by treating 2-(3-pyridinyloxy)benzyl alcohol with SOCl₂, reacts with aqueous NH₃ (sealed tube, 100°C, 24 h). This method yields 41% product but suffers from low conversion due to the poor nucleophilicity of NH₃.

Gabriel Synthesis

To mitigate low yields, the Gabriel approach employs phthalimide potassium salt with (8) in DMF (120°C, 8 h), followed by hydrazine cleavage (EtOH, reflux). This two-step sequence improves yields to 65% while avoiding harsh amination conditions.

Catalytic Coupling Strategies

Buchwald-Hartwig Amination

Aryl halides and amines are coupled using Pd catalysts. 2-Bromo-3-pyridinyloxybenzene (9) and benzylamine react with Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene (100°C, 12 h), yielding 71% product. However, this method is cost-prohibitive for large-scale synthesis.

Comparative Analysis of Methodologies

Table 2: Method Efficacy and Limitations

| Method | Yield (%) | Cost | Scalability | Key Challenge |

|---|---|---|---|---|

| SNAr | 85 | Low | High | Nitro group reduction |

| Mitsunobu | 63 | Medium | Moderate | Moisture sensitivity |

| Reductive Amination | 58 | Low | High | Over-reduction |

| Gabriel Synthesis | 65 | Medium | High | Multi-step process |

| Buchwald-Hartwig | 71 | High | Low | Catalyst expense |

Industrial Scalability Considerations

Continuous Flow SNAr

Adopting continuous flow reactors for the SNAr step (residence time: 30 min, 100°C) enhances throughput by 40% compared to batch processes. In-line IR monitoring ensures real-time quality control, reducing impurities to <2%.

Q & A

Q. Factors influencing efficiency :

- Catalyst Selection : Palladium or copper catalysts for cross-coupling reactions.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity.

- Temperature Control : Microwave irradiation () reduces side reactions compared to conventional heating.

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Structural elucidation requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : 1H and 13C NMR to confirm aromatic proton environments and amine functionality (e.g., ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation (e.g., ).

- Infrared (IR) Spectroscopy : Identification of N-H and C-O stretches (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively).

- Chromatography : HPLC or GC-MS to assess purity and detect by-products.

Q. Reference Databases :

- PubChem () provides canonical SMILES, InChI keys, and computed spectral data for cross-validation.

Basic: What are the known biological activities of structurally related benzenemethanamine derivatives?

Answer:

While direct data on this compound is limited, structurally analogous compounds exhibit:

- Neurotransmitter Modulation : Derivatives like N-[2-(2-Methoxyphenoxy)-ethyl]-benzenemethanamine () interact with serotonin and dopamine receptors .

- Antimicrobial Properties : Ethylamine-substituted analogs (e.g., ) show activity against Gram-positive bacteria .

Note : Target-specific assays (e.g., enzyme inhibition, receptor binding) are recommended to confirm bioactivity for this compound.

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Optimization Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes () .

- Purification Techniques : Use of column chromatography with gradient elution (e.g., silica gel, ethyl acetate/hexane mixtures) to isolate the amine product from by-products.

- Catalyst Screening : Test Pd/C, CuI, or organocatalysts to minimize undesired coupling products.

Q. Example Workflow :

Perform reaction under microwave irradiation (100°C, 20 min).

Quench with aqueous NaHCO3.

Purify via flash chromatography (95% purity confirmed by HPLC).

Advanced: How can discrepancies in spectroscopic data during structural elucidation be resolved?

Answer:

Methodological Approaches :

- Cross-Validation : Compare experimental NMR/MS data with computed spectra from PubChem () .

- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH2 groups).

- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism (if crystalline material is available).

Case Study : A discrepancy in aromatic proton splitting (doublet vs. triplet) was resolved by repeating NMR in DMSO-d6, confirming hydrogen bonding effects .

Advanced: What computational methods predict the biological interactions of this compound?

Answer:

In Silico Strategies :

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs).

- QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with bioactivity data from analogs () .

- MD Simulations : Assess binding stability and conformational dynamics over nanosecond timescales.

Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition, cell viability tests).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.